Cas no 941685-27-4 (4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine)

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine structure
941685-27-4 structure
Nom du produit:4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
Numéro CAS:941685-27-4
Le MF:C15H21N5OSi
Mégawatts:315.445643186569
MDL:MFCD11857754
CID:1061220
PubChem ID:329772298

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Propriétés chimiques et physiques

Nom et identifiant

    • 4-(1H-PYRAZOL-4-YL)-7-((2-(TRIMETHYLSILYL)ETHOXY)METHYL)-7H-PYRROLO[2,3-D]PYRIMIDINE
    • INCB032304
    • trimethyl-[2-[[4-(1H-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane
    • 4-(1H-pyrazol-4-yl)-7-((2-trimethylsilanylethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • -7-((2-(trimethylsilyl)
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI)
    • 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyrimidine
    • EN300-7386208
    • 4-(1H-pyrazol-4-yl)-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine
    • A1-24362
    • 4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine (ACI); 4-(1 H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine; 4-(1H-Pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7 H-pyrrolo[2,3-d]-pyr
    • HY-78248
    • AS-52590
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • 4-(1H-pyrazol4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • SY047224
    • s5277
    • SB17825
    • 4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl) ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • Z3234820937
    • 4-(1 H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • P15380
    • BCP10260
    • MFCD11857754
    • 941685-27-4
    • AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • AKOS015854478
    • 4-(7-{[2-(trimethylsilyl)ethoxy]methyl}pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
    • AC-30032
    • 3T5PU86BEN
    • CCG-267649
    • DA-22983
    • 4-(1H-pyrazol-4-y)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidine
    • CS-M2189
    • 4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, AldrichCPR
    • DTXSID10655267
    • SCHEMBL99142
    • C15H21N5OSi
    • EX-A2234
    • INCB-032304
    • 4-(1H-pyrazol-4-yl)-7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]-pyrimidine
    • MDL: MFCD11857754
    • Piscine à noyau: 1S/C15H21N5OSi/c1-22(2,3)7-6-21-11-20-5-4-13-14(12-8-18-19-9-12)16-10-17-15(13)20/h4-5,8-10H,6-7,11H2,1-3H3,(H,18,19)
    • La clé Inchi: AVMLPTWVYQXRSV-UHFFFAOYSA-N
    • Sourire: N1NC=C(C2C3C=CN(C=3N=CN=2)COCC[Si](C)(C)C)C=1

Propriétés calculées

  • Qualité précise: 315.15200
  • Masse isotopique unique: 315.15153684g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 22
  • Nombre de liaisons rotatives: 6
  • Complexité: 364
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 68.6Ų

Propriétés expérimentales

  • Couleur / forme: No data avaiable
  • Dense: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Point de fusion: No data available
  • Point d'ébullition: 501.8±50.0℃/760mmHg
  • Point d'éclair: 257.3±30.1 °C
  • Solubilité: Insuluble (1.0E-3 g/L) (25 ºC),
  • Le PSA: 68.62000
  • Le LogP: 3.13370
  • Pression de vapeur: 0.0±1.2 mmHg at 25°C

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302
  • Déclaration d'avertissement: P280-P305+P351+P338
  • Numéro de transport des marchandises dangereuses:NONH for all modes of transport
  • Code de catégorie de danger: 22
  • Instructions de sécurité: H302 (100%) H312 (50%) H332 (50%)
  • Identification des marchandises dangereuses: Xn
  • Conditions de stockage:Inert atmosphere,2-8°C(BD196747)
  • Niveau de danger:IRRITANT

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Ambeed
A1483733-10mg
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 99+%
10mg
$7.00 2022-05-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049345-5g
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 98%
5g
¥537.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049345-25g
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 98%
25g
¥3021.00 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7323-25G
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 97%
25g
¥ 2,461.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7323-250G
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 97%
250g
¥ 11,206.00 2023-04-12
Ambeed
A707673-250mg
4-(4-Pyrazolyl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 99%
250mg
$10.0 2025-02-25
abcr
AB263671-25 g
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine; .
941685-27-4
25 g
€677.10 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049345-250mg
4-(1H-Pyrazol-4-yl)-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 98%
250mg
¥85.00 2024-04-24
Enamine
EN300-7386208-0.25g
4-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
941685-27-4 95.0%
0.25g
$34.0 2025-03-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7323-10G
4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
941685-27-4 97%
10g
¥ 1,227.00 2023-04-12

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  overnight, 100 °C
Référence
Pyrrolo[2,3-d]pyrimidine derivatives as JAK1 inhibitors and their preparation and use for the treatment of myelodysplastic syndromes
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 45 °C
Référence
Identification, Synthesis, and Characterization of Novel Baricitinib Impurities
Vaddamanu, Guruswamy; Goswami, Anandarup ; Reddy, N. Ravi Sekhar; Kumar Reddy, Katam Reddy Vinod; Mulakayala, Naveen, ACS Omega, 2023, 8(10), 9583-9591

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Sodium carbonate ;  pH 9 - 10
Référence
Design and Synthesis of Ligand Efficient Dual Inhibitors of Janus Kinase (JAK) and Histone Deacetylase (HDAC) Based on Ruxolitinib and Vorinostat
Yao, Lianbin; Mustafa, Nurulhuda; Tan, Eng Chong; Poulsen, Anders ; Singh, Prachi; et al, Journal of Medicinal Chemistry, 2017, 60(20), 8336-8357

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
Référence
Pyrrolopyrimidine five-membered N-heterocyclic derivative and its application
, China, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 1 - 4 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Référence
Preparation of azetidine and cyclobutane derivatives as JAK inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: (T-4)-Dichlorobis(tricyclohexylphosphine)nickel Solvents: Dimethyl sulfoxide ,  Water ;  1 - 2 h, rt → 70 °C
Référence
Preparation method of lucotinib phosphate
, China, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylacetamide ;  30 min, 0 - 5 °C
1.2 0 - 5 °C; 1 - 2 h, 0 - 5 °C
1.3 Reagents: Water
1.4 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ;  2 h, 85 - 90 °C
1.5 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, pH 0.5, 35 - 40 °C
Référence
Process for preparing crystalline forms of baricitinib
, European Patent Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Référence
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Potassium carbonate ;  20 min, 20 - 25 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ;  20 - 30 °C; 3 h, 120 - 125 °C
Référence
Improved process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate
, India, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  rt; 3 - 4 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
1.4 Solvents: Acetonitrile ;  1 - 2 h, reflux
Référence
Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reaction
Lin, Qiyan; Meloni, David; Pan, Yongchun; Xia, Michael; Rodgers, James; et al, Organic Letters, 2009, 11(9), 1999-2002

Méthode de production 11

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  25 - 30 °C
Référence
An improved process for the preparation of Ruxolitinib phosphate
, India, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: tert-Butanol ;  10 min, rt; rt → 105 °C; 4 h, 100 - 105 °C
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  12 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  3 h, rt
Référence
Preparation of Ruxolitinib and its intermediates
, India, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, 80 °C
Référence
Preparation method of pyrrole/imidazo six-membered heteroaromatic compound, and medical application thereof for preventing and treating Janus kinase (JAK) activity-related diseases
, China, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium acetate ,  Hydrogen Solvents: Ethylene glycol diethyl ether ;  5 h, 0.05 - 0.1 MPa, 50 - 55 °C
Référence
Simple synthesis method of 7-protective-substituent-4-(1-hydrogen-pyrazol-4-yl)pyrrolo[2,3-d]pyrimidine
, China, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  2 h, 35 - 45 °C
Référence
Process for preparing low hygroscopic amorphous form of baricitinib
, European Patent Organization, , ,

Méthode de production 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1-Butanol ,  Water ;  1 - 4 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  2 - 5 h, 16 - 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 - 2 h, rt
Référence
Processes and intermediates for making a JAK inhibitor
, United States, , ,

Méthode de production 17

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 6 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  < 25 °C; 10 min, < 25 °C; 1 - 2 h, rt
Référence
Processes for preparing JAKs inhibitors and related intermediate compounds
, World Intellectual Property Organization, , ,

Méthode de production 18

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 - 5 °C; 1 h, 0 - 5 °C
1.2 2 h, 0 - 5 °C
Référence
Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis
, China, , ,

Méthode de production 19

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  25 - 30 °C
Référence
An improved process for the preparation of Ruxolitinib phosphate
, World Intellectual Property Organization, , ,

Méthode de production 20

Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Water ;  30 min, rt → 125 °C; cooled
Référence
Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors and their preparation and use in the treatment of diseases
, United States, , ,

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials

4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products

Related Articles

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:941685-27-4)4-(1H-Pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)-methyl)-7H-pyrrolo[2,3-d]pyrimidine
A900125
Pureté:99%/99%/99%/99%/99%
Quantité:10.0g/25.0g/50.0g/100.0g/250.0g
Prix ($):154.0/309.0/505.0/842.0/1405.0